2-Ethyl-3-methyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

3404-67-9 |

|---|---|

Formule moléculaire |

C8H16 |

Poids moléculaire |

112.21 g/mol |

Nom IUPAC |

3-methyl-4-methylidenehexane |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h8H,3,5-6H2,1-2,4H3 |

Clé InChI |

YXLCVBVDFKWWRW-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)C(=C)CC |

Origine du produit |

United States |

Foundational & Exploratory

Unraveling the Alkene Maze: A Technical Guide to the Nomenclature and Structure of 2-Ethyl-3-methyl-1-pentene

Introduction

In the precise world of organic chemistry, the systematic naming of molecules by the International Union of Pure and Applied Chemistry (IUPAC) serves as a universal language, ensuring that a chemical name corresponds to a single, unambiguous structure. This guide provides an in-depth analysis of the alkene known as 2-Ethyl-3-methyl-1-pentene, detailing the rigorous application of IUPAC nomenclature rules to verify its name and illustrating its molecular architecture. This document serves as a technical resource for researchers and professionals in chemical and pharmaceutical development.

IUPAC Nomenclature: A Step-by-Step Verification

The name this compound is derived from a systematic application of IUPAC rules for naming alkenes. The process confirms the validity of the name by prioritizing the principal functional group—the carbon-carbon double bond.

Protocol for IUPAC Name Determination:

-

Identify the Principal Functional Group: The molecule contains a carbon-carbon double bond (C=C), classifying it as an alkene. The "-ene" suffix in the name reflects this.

-

Select the Parent Chain: The core IUPAC rule for alkenes dictates that the parent chain must be the longest continuous carbon chain that includes both carbons of the double bond.[1][2][3][4]

-

Analysis: In the structure corresponding to this compound, there are two potential long chains. One is a six-carbon chain that includes the ethyl group. However, this chain does not contain both carbons of the double bond. The other is a five-carbon chain that does contain the entire C=C functional group. According to IUPAC rules, the five-carbon chain must be selected as the parent chain.[4]

-

-

Number the Parent Chain: The chain is numbered from the end that gives the carbon atoms of the double bond the lowest possible numbers.[1][5]

-

Application: Numbering begins at the terminal carbon of the double bond, assigning it position 1. This ensures the double bond is designated as starting at C1, hence "1-pentene" or "pent-1-ene".

-

-

Identify and Locate Substituents: All other carbon groups attached to the parent chain are treated as substituents.

-

Identification: An ethyl group (-CH2CH3) is attached to carbon 2 (C2) of the parent chain. A methyl group (-CH3) is attached to carbon 3 (C3).

-

-

Assemble the Final Name: The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locant numbers.

-

Final Name: This compound

-

This methodical application confirms that this compound is the correct and unambiguous IUPAC name for the specified structure.

Chemical Structure and Properties

The chemical identity of this compound is defined by its molecular formula and structure.

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| CAS Number | 3404-67-9 |

| Synonyms | 2-Ethyl-3-methylpent-1-ene |

Structural Visualization

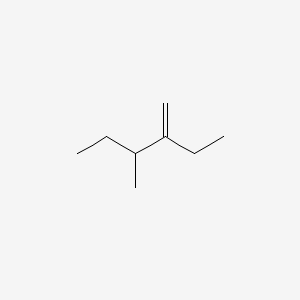

A clear representation of the molecule is essential for understanding its chemical reactivity and properties. The following diagram, generated using the DOT language, illustrates the connectivity of this compound, highlighting the parent chain and its substituents.

Figure 1: Labeled structure of this compound.

References

physical and chemical properties of 2-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Ethyl-3-methyl-1-pentene, a valuable building block in organic synthesis. The information is presented to be a key resource for researchers and professionals in drug development and other scientific fields.

Core Physical and Chemical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1] Its structure features a terminal double bond, making it a reactive intermediate for various chemical transformations.

Physical Properties

The known physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1] |

| Molecular Weight | 112.21 g/mol | |

| Boiling Point | 111.75 °C | |

| Density | 0.725 - 0.729 g/cm³ | [2] |

| Refractive Index | 1.412 - 1.414 | [2] |

| Melting Point | -103.01 °C (estimate) |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, this compound reacts with water to form an alcohol. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.

Hydroboration-Oxidation: This two-step reaction sequence offers an anti-Markovnikov approach to the hydration of this compound. The hydroboration step involves the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution to yield the corresponding primary alcohol.

Experimental Protocols

Detailed methodologies for the synthesis and a characteristic reaction of this compound are provided below. These protocols are based on established organic chemistry principles and can be adapted for specific laboratory conditions.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[3][4][5] This proposed protocol outlines the synthesis of this compound from 3-methyl-2-pentanone (B1360105).

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3-Methyl-2-pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Ylide Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of n-butyllithium in hexanes dropwise with constant stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to a deep orange or red, indicating the formation of the ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 3-methyl-2-pentanone in anhydrous THF dropwise to the stirred ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

-

Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield pure this compound.

-

Characterization: The identity and purity of the product can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]

Acid-Catalyzed Hydration of this compound

This protocol describes the hydration of this compound to form 2-ethyl-3-methyl-2-pentanol, following Markovnikov's rule.[8][9][10][11]

Materials:

-

This compound

-

50% aqueous sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. Cool the flask in an ice bath.

-

Acid Addition: Slowly add the 50% aqueous sulfuric acid to the stirred alkene. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them sequentially with a saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude alcohol can be purified by distillation under reduced pressure.

-

Characterization: The structure of the product, 2-ethyl-3-methyl-2-pentanol, can be confirmed by spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Visualizations

The following diagrams illustrate the key chemical processes described in this guide.

References

- 1. This compound | 3404-67-9 [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 6. 2-Pentene, 3-ethyl-2-methyl- [webbook.nist.gov]

- 7. 3-Ethyl-2-methyl-2-pentene | C8H16 | CID 140592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. home.sandiego.edu [home.sandiego.edu]

- 9. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of 2-Ethyl-3-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potential synthesis routes for the branched alkene, 2-Ethyl-3-methyl-1-pentene. The document outlines two primary synthetic pathways: the Wittig reaction and a Grignard reaction followed by selective dehydration. Each route is detailed with experimental protocols, quantitative data where available from analogous reactions, and visual representations of the chemical transformations.

Wittig Reaction Approach

The Wittig reaction is a robust method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides.[1][2] To synthesize this compound, two main disconnection strategies can be envisioned via the Wittig reaction, both involving the reaction of a phosphorus ylide with a ketone.

Route 1A: Reaction of ethyltriphenylphosphonium ylide with 3-methyl-2-pentanone (B1360105). Route 1B: Reaction of methyltriphenylphosphonium (B96628) ylide with 2-ethyl-3-methyl-2-butanone.

Given the potential for steric hindrance, the choice of reactants and reaction conditions is crucial for achieving a satisfactory yield.[2][3] The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is often employed for reactions with sterically hindered ketones and typically favors the formation of the more stable (E)-alkene.[1][3][4] However, for the synthesis of the terminal alkene this compound, the standard Wittig reaction is theoretically more direct.

Visualizing the Wittig Reaction Pathway

Caption: Wittig reaction pathway for the synthesis of this compound.

Experimental Protocol: Wittig Synthesis (Representative)

This protocol is adapted from general procedures for Wittig reactions and may require optimization for this specific transformation.

Materials:

-

Ethyltriphenylphosphonium bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

3-Methyl-2-pentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium (1.0 equivalent) dropwise to the suspension via the dropping funnel over 30 minutes. The formation of the orange to red colored ylide indicates a successful reaction.

-

Stir the resulting ylide solution at room temperature for 1 hour.

-

Olefination: Cool the ylide solution back to 0 °C. Add a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation to isolate this compound.

Quantitative Data (Analogous Reactions)

| Reactants | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyltriphenylphosphonium bromide / Cyclohexanone | n-BuLi / Ether | Reflux | 35-40 | Organic Syntheses |

| Ethyltriphenylphosphonium bromide / Benzaldehyde | NaOEt / EtOH | Room Temp | 85 | General Lit. |

| Isopropyltriphenylphosphonium iodide / Acetone | n-BuLi / THF | 0 to RT | 75 | General Lit. |

Grignard Reaction and Dehydration Approach

This two-step approach involves the initial formation of a tertiary alcohol through the reaction of a Grignard reagent with a ketone, followed by the dehydration of the alcohol to the desired alkene.[5]

Route 2A: Reaction of ethylmagnesium bromide with 3-methyl-2-pentanone to form 2-ethyl-3-methyl-2-pentanol, followed by dehydration. Route 2B: Reaction of methylmagnesium bromide with 2-ethyl-3-methyl-2-butanone to form 2-ethyl-3-methyl-2-pentanol, followed by dehydration.

A significant challenge in this route is controlling the regioselectivity of the dehydration step. According to Zaitsev's rule, the dehydration of tertiary alcohols typically favors the formation of the more substituted (more stable) alkene.[6][7] Therefore, specific conditions must be employed to promote the formation of the less substituted, or anti-Zaitsev, product, this compound.

Visualizing the Grignard and Dehydration Pathway

Caption: Grignard reaction followed by dehydration for the synthesis of this compound.

Experimental Protocol: Grignard Reaction and Dehydration (Representative)

This protocol is a general representation and requires careful control of conditions to favor the desired product.

Part A: Grignard Synthesis of 2-Ethyl-3-methyl-2-pentanol

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Methyl-2-pentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Addition to Ketone: Cool the Grignard reagent solution to 0 °C. Add a solution of 3-methyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution to obtain the crude tertiary alcohol.

Part B: Dehydration of 2-Ethyl-3-methyl-2-pentanol

Materials:

-

Crude 2-Ethyl-3-methyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or Phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure for favoring the Anti-Zaitsev product (conceptual):

Standard acid-catalyzed dehydration with strong acids like sulfuric or phosphoric acid at elevated temperatures will likely yield the Zaitsev product as major. To favor the less substituted alkene, alternative methods such as the Burgess reagent or xanthate pyrolysis (Chugaev elimination) could be explored, though these are more complex procedures.

A Representative Acid-Catalyzed Dehydration Protocol (likely to yield a mixture):

-

Place the crude 2-Ethyl-3-methyl-2-pentanol in a round-bottom flask suitable for distillation.

-

Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture and distill the resulting alkene product as it forms. The boiling point of this compound is approximately 112-114 °C.

-

Wash the distillate with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous CaCl₂, and re-distill to obtain the purified alkene mixture.

-

The product distribution would need to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of Zaitsev to anti-Zaitsev products.

Quantitative Data (Analogous Reactions)

Grignard Reaction:

| Ketone | Grignard Reagent | Solvent | Temperature (°C) | Yield of Alcohol (%) | Reference |

| Acetone | Ethylmagnesium bromide | Diethyl ether | Reflux | ~90 | General Lit. |

| 2-Pentanone | Ethylmagnesium bromide | Diethyl ether | 0 to RT | High | [8] |

| Cyclohexanone | Methylmagnesium bromide | THF | 0 to RT | ~85 | General Lit. |

Dehydration of Tertiary Alcohols:

| Alcohol | Dehydration Conditions | Major Product(s) | Reference |

| 2-Methyl-2-butanol | H₂SO₄, heat | 2-Methyl-2-butene (Zaitsev) | General Lit. |

| 3-Methyl-3-pentanol | H₂SO₄, heat | 3-Methyl-2-pentene (Zaitsev) | [9] |

| 1-Methylcyclohexanol | H₂SO₄, heat | 1-Methylcyclohexene (Zaitsev) | General Lit. |

Summary and Outlook

The synthesis of this compound can be approached through established synthetic methodologies. The Wittig reaction offers a direct route with predictable regioselectivity, although yields may be compromised by steric hindrance. The Horner-Wadsworth-Emmons modification is a viable alternative for hindered systems but typically favors the thermodynamically more stable E-alkene, which is not the target isomer in this case.

The Grignard reaction followed by dehydration provides a two-step pathway to the target molecule. While the Grignard addition to the ketone is generally high-yielding, the subsequent dehydration step presents a challenge in controlling regioselectivity. Standard acid-catalyzed dehydration is expected to favor the more substituted Zaitsev product. Achieving a high yield of the desired anti-Zaitsev product, this compound, would likely necessitate the exploration of specialized dehydration methods not covered in detail here.

For drug development professionals, the choice of synthetic route will depend on factors such as required purity, scalability, and the availability of starting materials. Both presented routes offer plausible pathways, with the Wittig reaction potentially offering more direct control over the double bond placement, a critical factor in the synthesis of specific isomers for biological evaluation. Further experimental optimization would be required to develop a high-yielding and selective synthesis of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Ch 5 : Selectivity [chem.ucalgary.ca]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. How many stereoisomers are obtained from the reaction of 2-pentan... | Study Prep in Pearson+ [pearson.com]

- 9. Solved 1. What is Zaitsev's rule? 2. The following compounds | Chegg.com [chegg.com]

In-Depth Technical Guide: Stereoisomerism and Chirality of 2-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereochemistry of 2-Ethyl-3-methyl-1-pentene

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. Its molecular structure contains a single chiral center, which gives rise to stereoisomerism. Understanding the three-dimensional arrangement of atoms in this molecule is fundamental to predicting its chemical and biological properties.

The Chiral Center

The chirality of this compound originates from the carbon atom at the C3 position. A carbon atom is considered a chiral center when it is bonded to four different substituent groups. In the case of this compound, the C3 carbon is attached to:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A vinyl group (-CH=CH₂) attached to an ethyl group at the C2 position of the main chain.

This arrangement results in two non-superimposable mirror images, known as enantiomers.

Enantiomers of this compound

The two enantiomers of this compound are designated as (R)-2-ethyl-3-methyl-1-pentene and (S)-2-ethyl-3-methyl-1-pentene. The configuration of each enantiomer is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP rules are a systematic method for assigning the absolute configuration of a chiral center. The groups attached to the chiral carbon are ranked based on the atomic number of the atoms directly bonded to it. Higher atomic numbers receive higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.

For the chiral center (C3) of this compound, the priorities are assigned as follows:

-

-CH(CH₂)=CH₂ (part of the main pentene chain leading to the double bond): The carbon atom of the vinyl group has the highest priority as it is double-bonded to another carbon, effectively counting as two carbon bonds.

-

-CH₂CH₃ (ethyl group): The carbon of the ethyl group is attached to another carbon and two hydrogens.

-

-CH₃ (methyl group): The carbon of the methyl group is attached to three hydrogens.

-

-H (hydrogen atom): The hydrogen atom has the lowest atomic number and thus the lowest priority.

Assigning R/S Configuration

To assign the configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. The sequence from the highest priority group (1) to the third highest priority group (3) is then observed.

-

If the sequence is clockwise , the configuration is designated as (R) (from the Latin rectus, meaning right).

-

If the sequence is counter-clockwise , the configuration is designated as (S) (from the Latin sinister, meaning left).

The logical relationship for determining the stereoisomers is illustrated in the following diagram:

Physical and Chemical Properties

Enantiomers have identical physical properties such as boiling point, melting point, and density. They also exhibit the same chemical reactivity with achiral reagents. Their distinct behavior is only observed in a chiral environment, such as their interaction with plane-polarized light or with other chiral molecules.

Physical Properties of Racemic this compound

The following table summarizes the known physical properties of the racemic mixture of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1] |

| Molar Mass | 112.21 g/mol | [1] |

| Boiling Point | 111.75 °C | [1] |

| Density | 0.725 g/cm³ | [1] |

| Refractive Index | 1.4118 | [1] |

Optical Activity

A key distinguishing feature of enantiomers is their optical activity – the ability to rotate the plane of plane-polarized light.

-

One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory).

-

The other enantiomer will rotate the light in a counter-clockwise (-) direction (levorotatory) by an equal magnitude.

A racemic mixture (a 50:50 mixture of both enantiomers) is optically inactive because the rotations of the individual enantiomers cancel each other out.

Note: At the time of this writing, specific optical rotation values for the purified (R) and (S) enantiomers of this compound are not documented in publicly available scientific literature. The determination of these values would require the synthesis or resolution of the individual enantiomers and subsequent measurement using a polarimeter.

Experimental Protocols: Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of the racemic mixture.

Asymmetric Synthesis

Conceptual Experimental Workflow for Asymmetric Synthesis:

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. Common methods include:

-

Formation of Diastereomers: The racemic alkene could potentially be derivatized with a chiral resolving agent to form a mixture of diastereomers. Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomers.

-

Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation.

General Experimental Protocol for Chiral Resolution via Chromatography:

-

Sample Preparation: Dissolve the racemic this compound in a suitable solvent (e.g., hexane).

-

Chromatographic System: Utilize a high-performance liquid chromatograph (HPLC) or gas chromatograph (GC) equipped with a chiral column (e.g., a cyclodextrin-based column).

-

Elution: Elute the sample through the column using an appropriate mobile phase (for HPLC) or carrier gas (for GC).

-

Detection and Collection: Monitor the eluent with a suitable detector. Collect the fractions corresponding to each separated enantiomer.

-

Analysis: Confirm the enantiomeric purity of the collected fractions using polarimetry and/or by re-injection into the chiral chromatography system.

Significance in Research and Development

The stereochemistry of molecules is of paramount importance in various scientific fields:

-

Drug Development: The biological activity of a chiral drug is often associated with only one of its enantiomers. The other enantiomer may be inactive or even have undesirable side effects. Therefore, the synthesis of single-enantiomer drugs is a major focus in the pharmaceutical industry.

-

Materials Science: The chirality of monomers can influence the properties of polymers. For instance, the polymerization of chiral alkenes can lead to polymers with unique optical and mechanical properties.

-

Asymmetric Catalysis: Enantiomerically pure compounds are often used as chiral ligands or catalysts to induce stereoselectivity in chemical reactions.

Conclusion

This compound is a chiral alkene that exists as a pair of enantiomers due to the presence of a stereocenter at the C3 position. While the physical properties of the racemic mixture are known, the specific optical rotations of the individual (R) and (S) enantiomers have not been reported in the literature. The synthesis and separation of these enantiomers can be achieved through established methods of asymmetric synthesis and chiral resolution. A detailed characterization of the individual enantiomers would be a valuable contribution to the field of stereochemistry and would be of interest to researchers in various disciplines where molecular chirality is a critical factor.

References

Spectroscopic Analysis of 2-Ethyl-3-methyl-1-pentene: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-3-methyl-1-pentene, targeting researchers, scientists, and professionals in drug development. Below, you will find detailed tables of spectroscopic data, experimental protocols for acquiring such data, and a workflow diagram illustrating the analytical process.

Data Presentation

The following tables summarize the predicted and experimental spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for the specific target molecule, predicted values and data from closely related isomers are included for comparative purposes.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| =CH₂ | ~4.7 - 4.9 | m | 2H |

| -CH(CH₃)- | ~2.0 - 2.2 | m | 1H |

| -CH₂- (ethyl) | ~1.9 - 2.1 | q | 2H |

| -CH₂- (pentene) | ~1.3 - 1.5 | m | 2H |

| -CH₃ (methyl on C3) | ~0.9 - 1.1 | d | 3H |

| -CH₃ (ethyl) | ~0.8 - 1.0 | t | 3H |

| -CH₃ (pentene) | ~0.8 - 1.0 | t | 3H |

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (ppm) |

| C=CH₂ | ~150 - 155 |

| =CH₂ | ~110 - 115 |

| -CH(CH₃)- | ~40 - 45 |

| -CH₂- (ethyl) | ~25 - 30 |

| -CH₂- (pentene) | ~20 - 25 |

| -CH₃ (methyl on C3) | ~15 - 20 |

| -CH₃ (ethyl) | ~10 - 15 |

| -CH₃ (pentene) | ~10 - 15 |

Note: Data is predicted and ranges may vary based on the prediction software and solvent used.

Table 3: Infrared (IR) Spectroscopic Data for Isomers of this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Isomer |

| =C-H stretch | ~3080 | Medium | 3-Ethyl-2-methyl-1-pentene[1] |

| C-H stretch (alkane) | ~2850-2970 | Strong | 3-Ethyl-2-methyl-1-pentene[1] |

| C=C stretch | ~1640 | Medium | 3-Ethyl-2-methyl-1-pentene[1] |

| -CH₂ bend | ~1460 | Medium | 3-Ethyl-2-methyl-1-pentene[1] |

| =C-H bend | ~890 | Strong | 3-Ethyl-2-methyl-1-pentene[1] |

Note: Experimental data for the isomer 3-Ethyl-2-methyl-1-pentene is presented as a reference.

Table 4: Mass Spectrometry Data for Isomers of this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Isomer |

| 112 | ~15 | [M]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

| 97 | ~30 | [M - CH₃]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

| 83 | ~100 | [M - C₂H₅]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

| 69 | ~40 | [C₅H₉]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

| 55 | ~75 | [C₄H₇]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

| 41 | ~65 | [C₃H₅]⁺ | 3-Ethyl-2-methyl-2-pentene[2] |

Note: Experimental data for the isomer 3-Ethyl-2-methyl-2-pentene is presented as a reference. The fragmentation pattern for this compound is expected to be similar, with a prominent peak corresponding to the loss of an ethyl group.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion.

-

Data Analysis: A mass spectrum is generated, plotting the relative intensity of ions as a function of their m/z ratio.

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Ethyl-3-methyl-1-pentene

Introduction

2-Ethyl-3-methyl-1-pentene is a branched-chain alkene, a class of unsaturated hydrocarbons. Understanding the thermal stability of such compounds is critical for applications in drug development, materials science, and chemical synthesis, where they may be subjected to elevated temperatures during processing, storage, or application. Thermal degradation can lead to the formation of impurities, loss of desired properties, and potentially hazardous byproducts. This document outlines the theoretical principles governing its stability, presents data for analogous structures, and details the experimental methodologies required for its formal analysis.

Theoretical Framework of Thermal Stability and Degradation

The thermal stability of an alkene is primarily dictated by its molecular structure. The degradation process, often initiated by heat, typically proceeds through a free radical chain mechanism.

Key Influencing Factors:

-

Bond Dissociation Energy (BDE): The C-C and C-H bonds within the molecule have distinct BDEs. Bonds with lower BDEs are more susceptible to homolytic cleavage at lower temperatures, initiating the degradation process. Allylic C-C bonds (bonds adjacent to the double bond) are notably weaker and are often the initial sites of cleavage.

-

Substitution of the Double Bond: Generally, the stability of an alkene increases with the number of alkyl groups attached to the sp2-hybridized carbons of the double bond. This is due to hyperconjugation and inductive effects which stabilize the pi system.

-

Steric Hindrance: Significant steric strain in highly branched structures can weaken C-C bonds, potentially lowering the activation energy required for thermal decomposition.[1]

Proposed Degradation Pathways: The pyrolysis of branched alkenes involves complex reactions.[2] For this compound, degradation is likely initiated by the cleavage of the weakest C-C bonds, followed by a cascade of radical reactions including:

-

Initiation: Homolytic cleavage of a C-C bond to form two alkyl radicals. The allylic bond between C3 and the ethyl group or the C3-C4 bond are likely candidates.

-

Propagation: The initial radicals can undergo further fragmentation (β-scission) to produce smaller, more stable alkenes and new radicals. These radicals can also abstract hydrogen atoms from other molecules, propagating the chain reaction.

-

Termination: The reaction ceases when two radicals combine or disproportionate.

A simplified, hypothetical degradation pathway for a branched C8 alkene is visualized below.

Physicochemical and Thermal Data

While specific thermal analysis data for this compound is unavailable, its basic physical properties are known. For thermal characteristics, data for the structurally similar C8 isomer, 2,4,4-Trimethyl-1-pentene (a form of diisobutylene), is provided as an analogue for comparative purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 113 °C |

| Density | 0.725 g/cm³ |

| Refractive Index | 1.414 |

Table 2: Thermal Properties of Analogue Compound: 2,4,4-Trimethyl-1-pentene

| Property | Value |

|---|---|

| Autoignition Temperature | 391 - 420 °C[3][4][5] |

| Hazardous Decomposition | Upon combustion, forms carbon monoxide and carbon dioxide.[6] |

| Stability | Considered stable under normal conditions; may form peroxides. |

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and degradation profile of this compound, a suite of analytical techniques should be employed.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of degradation, moisture/volatile content, and decomposition kinetics.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, representative amount of this compound (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Setup:

-

Place the crucible onto the TGA's microbalance.

-

Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent oxidative degradation.

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from the starting temperature to a final temperature well above the expected decomposition range (e.g., 600 °C).[7]

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of significant mass loss indicates the beginning of thermal degradation. The derivative of the mass loss curve (DTG) shows the temperature at which the rate of degradation is maximal.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, boiling, and decomposition, and to quantify the enthalpy of these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a standard like indium.

-

Sample Preparation: For a volatile liquid like this compound, hermetically seal a small amount (2-5 µL) in an aluminum pan. To study boiling, a pinhole may be made in the lid to allow for volatilization under atmospheric pressure.[8]

-

Experimental Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen at 20-50 mL/min).

-

Equilibrate the cell at a sub-ambient temperature.

-

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.[8]

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to boiling and decomposition. The onset temperature of the decomposition peak provides stability information, while the integrated area of the peak yields the enthalpy of decomposition.

Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a specific temperature (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

-

Instrument Setup: Interface a pyrolyzer unit with a GC-MS system.

-

Sample Preparation: A very small amount of the liquid sample (typically in the microgram range) is loaded into a pyrolysis tube or onto a filament.[9]

-

Pyrolysis: The sample is rapidly heated (flash pyrolysis) to a set temperature (e.g., 500-800 °C) in an inert atmosphere (Helium) for a short duration (e.g., 15-30 seconds).[10][11] This ensures that primary degradation products are analyzed.

-

GC Separation: The volatile pyrolysates are swept directly into the GC column. A temperature-programmed oven separates the fragments based on their boiling points and interactions with the column's stationary phase.[7]

-

MS Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification of the degradation products.[10]

Integrated Experimental Workflow

The comprehensive analysis of thermal stability involves a logical sequence of these techniques to build a complete picture of the material's behavior under thermal stress.

Conclusion

While specific degradation data for this compound is not currently documented in scientific literature, a robust theoretical and experimental framework exists for its determination. Based on the principles of alkene stability, it is expected to undergo thermal degradation via free radical mechanisms, initiated by the cleavage of its weakest carbon-carbon bonds. Its stability is anticipated to be comparable to other branched C8 alkenes. For researchers, scientists, and drug development professionals, a definitive understanding requires the application of standard thermal analysis techniques, including TGA, DSC, and Py-GC-MS, as detailed in this guide. Such an empirical investigation is essential for predicting its behavior in thermally demanding applications and ensuring product safety and efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. savemyexams.com [savemyexams.com]

- 3. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. tainstruments.com [tainstruments.com]

- 9. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 10. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 11. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

Solubility of 2-Ethyl-3-methyl-1-pentene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3-methyl-1-pentene, a branched alkene with the chemical formula C₈H₁₆, is a non-polar hydrocarbon. Understanding its solubility in various organic solvents is crucial for its application in organic synthesis, formulation development, and various industrial processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, based on fundamental principles of chemical interactions. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this guide focuses on qualitative solubility predictions and provides a general methodology for its experimental determination.

Principle of "Like Dissolves Like"

The solubility of a compound is primarily governed by the principle of "like dissolves like."[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another. Polar solvents tend to dissolve polar solutes, and non-polar solvents tend to dissolve non-polar solutes.[2]

This compound is a non-polar molecule due to the relatively even distribution of electron density across its carbon-carbon and carbon-hydrogen bonds.[1] Consequently, its solubility will be highest in non-polar organic solvents with which it can establish weak intermolecular forces, primarily London dispersion forces.[1] Conversely, it will exhibit poor solubility in highly polar solvents.

Qualitative Solubility Profile

Based on the "like dissolves like" principle, the expected qualitative solubility of this compound in various classes of organic solvents is summarized in the table below.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | Similar non-polar nature and reliance on London dispersion forces for intermolecular interactions.[1] |

| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene, Xylene | High | Both solute and solvents are non-polar, facilitating dissolution.[1] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Moderate to High | While possessing some polarity, these solvents are predominantly non-polar and are effective at dissolving non-polar compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Ethers have some polarity due to the C-O-C bond, but the hydrocarbon portion allows for interaction with non-polar molecules. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar than ethers, which will limit the solubility of the non-polar alkene. |

| Esters | Ethyl acetate | Low to Moderate | Similar to ketones, the polarity of the ester group reduces its affinity for non-polar compounds. |

| Alcohols | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | The high polarity of the hydroxyl (-OH) group and the hydrogen bonding network in alcohols make them poor solvents for non-polar hydrocarbons.[1] |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Very Low to Insoluble | These solvents are highly polar and are not suitable for dissolving non-polar compounds like alkenes. |

| Water | H₂O | Insoluble | As a highly polar solvent with strong hydrogen bonding, water is immiscible with non-polar hydrocarbons like this compound.[1][3] |

Experimental Determination of Solubility

For precise quantitative data, experimental determination of solubility is necessary. A general workflow for determining the solubility of a liquid, such as this compound, in an organic solvent is outlined below.

Caption: Generalized workflow for the experimental determination of liquid-liquid solubility.

Detailed Experimental Protocol (General Method)

The following is a generalized protocol that can be adapted for determining the solubility of this compound in a specific organic solvent.

1. Materials and Reagents:

-

This compound (of high purity)

-

Selected organic solvent (of high purity)

-

Calibrated analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., Gas Chromatograph with a Flame Ionization Detector - GC-FID)

2. Procedure:

-

Preparation of Saturated Solution:

-

In a series of sealed vials, add a known volume of the organic solvent.

-

Add an excess amount of this compound to each vial. The presence of a separate phase of the alkene after equilibration will confirm that a saturated solution has been formed.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the persistence of the second phase.

-

-

Phase Separation:

-

Once equilibrium is established, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow for phase separation.

-

If necessary, centrifuge the vials at the same temperature to ensure complete separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully extract an aliquot from the solvent-rich phase, ensuring no droplets of the alkene-rich phase are included.

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the collected aliquot and the calibration standards using a suitable analytical method, such as GC-FID, to determine the concentration of this compound in the solvent.

-

-

Data Interpretation:

-

The concentration determined from the analysis represents the solubility of this compound in the specific organic solvent at the given temperature. The results are typically expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Conclusion

References

Unlocking the Potential of Substituted Pentenes: A Technical Guide for Researchers

A comprehensive overview of the burgeoning research applications of substituted pentenes, detailing their synthesis, characterization, and utility across medicinal chemistry, materials science, and polymer chemistry. This guide provides in-depth experimental protocols, quantitative data analysis, and visual workflows to empower researchers in leveraging these versatile molecules for novel discoveries.

Substituted pentenes, a class of unsaturated hydrocarbons featuring a five-carbon chain with various functional groups, are emerging as powerful building blocks in diverse scientific disciplines. Their inherent reactivity and structural versatility make them ideal candidates for the synthesis of complex molecules, the development of advanced materials, and the creation of novel therapeutic agents. This technical guide delves into the core research applications of substituted pentenes, offering a practical resource for scientists and drug development professionals.

Medicinal Chemistry: Engineering Novel Therapeutics

Substituted pentenes and their cyclic analogues are gaining significant traction in medicinal chemistry, primarily as bioisosteres for aromatic rings and as scaffolds for antiviral drug development.

Bicyclo[1.1.1]pentanes (BCPs) as Benzene (B151609) Bioisosteres:

The replacement of planar aromatic rings with three-dimensional saturated scaffolds is a key strategy in modern drug design to improve physicochemical properties and overcome challenges associated with metabolic instability. 1,2-difunctionalized bicyclo[1.1.1]pentanes (BCPs), which can be synthesized from precursors containing pentene-like structures, have emerged as effective mimics for ortho- and meta-substituted benzene rings.[1][2][3][4][5] This substitution can lead to improved solubility, metabolic stability, and novel intellectual property.

Antiviral Activity of Pentaene Macrolides:

Carbonyl-conjugated pentaene macrolides, a class of natural products, have demonstrated significant antiviral activity.[6] Compounds like flavofungin (B76859) have shown efficacy against influenza A and B viruses.[6] While detailed quantitative data on specific substituted pentenes as antiviral agents is an active area of research, the general class shows promise for the development of new antiviral therapies.

Materials Science: Crafting Next-Generation Organic Electronics

In the realm of materials science, substituted pentenes are integral to the synthesis of novel organic semiconductors. Pentathienoacenes, which are extended thiophene-based structures synthesized from substituted pentene precursors, are a promising class of materials for organic field-effect transistors (OFETs).[7][8]

The introduction of alkyl substituents onto the pentathienoacene core enhances solubility, enabling solution-based processing for the fabrication of thin-film devices.[8] These materials exhibit favorable electronic properties, including high charge carrier mobility, making them suitable for applications in flexible displays, sensors, and other advanced electronic devices.

Polymer Chemistry: Tailoring Macromolecular Architectures

Substituted pentenes play a crucial role as chain transfer agents (CTAs) in polymer synthesis, allowing for the creation of end-functionalized polymers with controlled molecular weights and architectures.[9] Specifically, 4-penten-1-ol (B13828) can be employed in the palladium-catalyzed polymerization of monomers like norbornene to produce polymers with terminal hydroxyl groups.[9] These functional end-groups are valuable for subsequent polymer modifications, such as the attachment of other polymer chains to form block copolymers or for grafting onto surfaces.

Key Experimental Protocols

This section provides detailed methodologies for key reactions involving substituted pentenes.

1. Synthesis of trans-Substituted Cyclopentenes via Ring-Opening Rearrangement of MCP Alkenyl Derivatives:

This method provides an efficient route to stereospecifically synthesize trans-substituted cyclopentene (B43876) derivatives from readily available methylenecyclopropane (B1220202) (MCP) alkenyl derivatives.[10][11][12][13]

-

Reaction Setup: A solution of the MCP alkenyl derivative (1.0 equiv) in toluene (B28343) is placed in a sealed tube.

-

Reaction Conditions: The sealed tube is heated to 100 °C for 1 hour.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the trans-substituted cyclopentene.

2. Michael Addition of Diethyl Malonate to 3-Penten-2-one (B1195949):

The Michael addition is a fundamental carbon-carbon bond-forming reaction. This protocol details the addition of a soft nucleophile to an α,β-unsaturated ketone.[14][15][16][17]

-

Reaction Setup: To a round-bottom flask containing 95% ethanol, add 3-penten-2-one (1.0 equiv) and diethyl malonate (1.1 equiv).

-

Catalyst Introduction: A catalytic amount of sodium ethoxide (10 mol%) is carefully added.

-

Reaction Conditions: The mixture is heated to a gentle reflux for 1 hour.

-

Work-up: After cooling, the reaction mixture is poured into ice-cold water. The product is then extracted with an appropriate organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by a suitable method, such as distillation or column chromatography.

3. General Protocol for Diels-Alder Reaction:

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.[18][19][20]

-

Reaction Setup: A solution of the substituted pentenoate (dienophile, 1.0 equivalent) and a suitable diene (1.2 equivalents) are dissolved in a solvent such as toluene in a sealed tube.

-

Reaction Conditions: The reaction mixture is heated. The temperature and reaction time are dependent on the specific substrates.

-

Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

4. Antiviral Activity Assay against Influenza Virus:

This protocol outlines a general method for evaluating the antiviral efficacy of substituted pentene derivatives.[21][22][23][24][25][26][27]

-

Cell Culture and Virus Infection: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates. Confluent cell monolayers are then infected with influenza A virus at a specific multiplicity of infection (MOI).

-

Compound Treatment: The cells are treated with various concentrations of the test compound before, during, or after viral infection to determine the stage of viral replication that is inhibited.

-

Quantification of Viral Inhibition: After a suitable incubation period (e.g., 72 hours), the antiviral activity is assessed using methods such as the MTT assay to measure cell viability or quantitative real-time PCR (qRT-PCR) to quantify viral RNA levels.

-

Data Analysis: The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) are calculated to determine the compound's potency and therapeutic index.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited research applications.

Table 1: Synthesis of trans-Substituted Cyclopentenes via Ring-Opening Rearrangement of MCP Alkenyl Derivatives [11]

| Entry | R Group on MCP | Yield (%) |

| 1 | C6H5 | 75 |

| 2 | 4-MeC6H4 | 76 |

| 3 | 4-MeOC6H4 | 71 |

| 4 | 4-ClC6H4 | 64 |

| 5 | 4-CF3C6H4 | 51 |

| 6 | 2-Thienyl | 65 |

| 7 | n-Butyl | 40 |

Table 2: Performance of Substituted Pentathienoacene-Based Organic Field-Effect Transistors [7][8]

| Substitution | Mobility (cm²/Vs) | On/Off Ratio |

| Unsubstituted | 0.045 | 10³ |

| 2,6-bis-octyl | Not specified | Not specified |

| 2,6-bis-dodecyl | Not specified | Not specified |

Table 3: End-Functionalized Poly(norbornene)s using 4-Penten-1-ol as a Chain Transfer Agent [9]

| Monomer/CTA Ratio | Mn ( kg/mol ) | PDI |

| 100 | 17 | 1.1 |

| 50 | 9 | 1.1 |

| 25 | 6 | 1.2 |

Table 4: Antiviral Activity of a Butene Lactone Derivative (3D) against Influenza A Virus Strains [21]

| Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| A/Weiss/43 (H1N1) | 12.30 | >365.02 | >29.68 |

| A/Virginia/ATCC2/2009 (H1N1) | 24.09 | >365.02 | >15.15 |

| A/California/2/2014 (H3N2) | 18.55 | >365.02 | >19.68 |

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships discussed in this guide.

Future Directions

The field of substituted pentenes is ripe for further exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methods. In medicinal chemistry, a deeper investigation into the specific mechanisms of action of antiviral pentaenes and the design of novel BCPs with enhanced pharmacological profiles are promising avenues. For materials science, the synthesis of new substituted pentathienoacenes with tailored electronic properties could lead to breakthroughs in organic electronics. In polymer chemistry, the use of a wider variety of functionalized pentenes as CTAs will enable the creation of complex macromolecular architectures with novel properties. This guide serves as a foundational resource to catalyze further innovation in these exciting areas.

References

- 1. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. [Antiviral action of carbonyl-conjugated pentaene macrolides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and structure of α-substituted pentathienoacenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. osti.gov [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Synthetic Protocol of Trans-Substituted Cyclopentenes via the Ring-Opening Rearrangement of MCP Alkenyl Derivatives [organic-chemistry.org]

- 12. A synthetic protocol of trans-substituted cyclopentenes via the ring-opening rearrangement of MCP alkenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 17. Michael Addition | ChemTalk [chemistrytalk.org]

- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 19. Diels-Alder Reaction [organic-chemistry.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. mdpi.com [mdpi.com]

- 22. Potential antiviral agents. Part II. Synthesis and antiviral evaluation of pyrazinones substituted with acyclic chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological evaluation of novel 6-aminoalkyl- and 7-heteroaryl substituted 7-deazapurine nucleoside analogs against SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Design, synthesis, and in vitro biological evaluation of novel 6-methyl-7-substituted-7-deaza purine nucleoside analogs as anti-influenza A agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Ozonolysis of 2-Ethyl-3-methyl-1-pentene: A Comprehensive Technical Guide

Abstract

Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated carbon-carbon bonds, primarily in alkenes and alkynes, yielding carbonyl-containing compounds.[1][2] This process is a cornerstone in synthetic organic chemistry and structural analysis, allowing for the conversion of complex molecules into smaller, more manageable fragments.[1] This guide provides an in-depth technical overview of the ozonolysis reaction as applied to the specific substrate, 2-Ethyl-3-methyl-1-pentene. It covers the underlying reaction mechanism, detailed experimental protocols for both reductive and oxidative workups, expected products, and data presentation relevant to researchers, scientists, and professionals in drug development.

Reaction Mechanism and Products

The ozonolysis of an alkene proceeds through the Criegee mechanism, which involves a series of cycloaddition and cycloreversion steps.[2][3] The outcome of the reaction is highly dependent on the subsequent workup conditions, which can be either reductive or oxidative.[3][4][5]

1.1 The Criegee Mechanism

The generally accepted mechanism involves three key stages:[2]

-

1,3-Dipolar Cycloaddition : Ozone adds across the double bond of the alkene to form an unstable primary ozonide, known as a molozonide.[1][2][6]

-

Cycloreversion : The molozonide rapidly rearranges, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as the Criegee intermediate.[1][2]

-

Second 1,3-Dipolar Cycloaddition : The carbonyl compound and the Criegee intermediate recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).[1][2]

This secondary ozonide is then cleaved during the workup step to yield the final products.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ozonolysis - Wikipedia [en.wikipedia.org]

- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]

Methodological & Application

Application Note: Synthesis of 2-Ethyl-3-methyl-1-pentene via Wittig Reaction

Abstract

This application note provides a detailed protocol for the synthesis of the alkene 2-Ethyl-3-methyl-1-pentene through the Wittig reaction. The described methodology is a reliable and widely applicable approach for the formation of carbon-carbon double bonds with high regioselectivity. The protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The procedure involves a two-step process commencing with the synthesis of the requisite phosphonium (B103445) salt, followed by the ylide formation and subsequent reaction with an appropriate aldehyde.

Introduction

The Wittig reaction is a Nobel Prize-winning chemical transformation that converts aldehydes or ketones into alkenes through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[1] A significant advantage of this method is the precise control over the location of the newly formed double bond, a feature not always achievable with other elimination reactions.[1] This protocol details the synthesis of this compound, a process of interest in fine chemical synthesis and as a building block in more complex molecular architectures. The synthesis proceeds via the reaction of 2-methylpentanal (B94375) with ethyltriphenylphosphonium ylide.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary stages:

-

Formation of the Phosphonium Salt: Ethyltriphenylphosphonium bromide is synthesized by the reaction of triphenylphosphine (B44618) with ethyl bromide.

-

Wittig Reaction: The phosphonium salt is deprotonated using a strong base to form the corresponding ylide. This ylide then reacts with 2-methylpentanal to yield the final product, this compound, and triphenylphosphine oxide as a byproduct.

Experimental Protocols

Part 1: Synthesis of Ethyltriphenylphosphonium Bromide

This procedure outlines the preparation of the necessary phosphonium salt.

Materials:

-

Triphenylphosphine

-

Ethyl bromide

-

Toluene

Equipment:

-

Three-necked flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Brinell funnel

-

Vacuum drying oven

Procedure:

-

In a 1500 mL three-necked flask, combine 210 g (0.8 mol) of triphenylphosphine, 54 g (0.5 mol) of ethyl bromide, and 1000 mL of toluene.[2]

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the mixture to reflux and maintain for 10 hours with continuous stirring.[2]

-

After the reaction is complete, allow the mixture to cool to approximately 50 °C, at which point a white solid will precipitate.[2]

-

Collect the solid product by filtration using a Brinell funnel.[2]

-

Wash the filter cake three times with 50 mL portions of toluene.[2]

-

Transfer the solid to a vacuum drying oven and dry at 50 °C until a constant weight is achieved.[2]

Part 2: Synthesis of this compound

This part details the formation of the ylide and its reaction with the aldehyde.

Materials:

-

Ethyltriphenylphosphonium bromide (from Part 1)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Methylpentanal

-

Pentane

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Schlenk flask

-

Syringes

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Ylide Preparation: a. To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a calculated amount of sodium hydride. The mineral oil is first removed by washing the NaH dispersion three times with anhydrous pentane, followed by careful decantation of the solvent. b. Add anhydrous THF to the washed sodium hydride. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF to the stirred NaH suspension. e. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the ylide is often indicated by the evolution of hydrogen gas and a change in color of the solution.

-

Wittig Reaction: a. Cool the freshly prepared ylide solution to 0 °C. b. Slowly add a solution of 2-methylpentanal (1.0 equivalent) in anhydrous THF to the ylide solution via syringe. c. Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up and Purification: a. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. b. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or pentane. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. e. The crude product, which contains triphenylphosphine oxide, is then purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes or pentane) to isolate the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Step 1: Phosphonium Salt Synthesis | Step 2: Wittig Reaction |

| Reactants | Triphenylphosphine, Ethyl bromide | Ethyltriphenylphosphonium bromide, 2-Methylpentanal |

| Reagents | Toluene (solvent) | Sodium Hydride (base), Anhydrous THF (solvent) |

| Reaction Time | 10 hours[2] | 4-6 hours (total) |

| Temperature | Reflux (~110 °C)[3] | 0 °C to Room Temperature |

| Yield | 82.2 - 91.8%[2][3] | 60 - 80% (typical for similar reactions) |

| Product MW | 371.25 g/mol [3] | 112.22 g/mol [4] |

| Product CAS | 1530-32-1[5] | 3404-67-9[6] |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

-

¹H NMR: Spectral data will confirm the presence of protons corresponding to the ethyl, methyl, and pentene moieties. Key signals include those for the terminal vinyl protons.

-

¹³C NMR: The carbon spectrum will show the characteristic peaks for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the alkyl groups.

-

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C=C stretching of the alkene and C-H stretching of the vinyl and alkyl groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (112.22 g/mol ).[4]

Visualizations

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound.

Wittig Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ethyltriphenylphosphonium bromide synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 6. This compound | 3404-67-9 [chemicalbook.com]

Application Note: 1H and 13C NMR Spectral Assignment of 2-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and spectral assignment for the characterization of 2-Ethyl-3-methyl-1-pentene using 1H and 13C NMR. Predicted spectral data, including chemical shifts, coupling constants, and multiplicities, are presented in a tabulated format for clarity. A comprehensive experimental protocol for sample preparation and data acquisition is also outlined.

Introduction

This compound is an alkene with the molecular formula C8H16. Accurate structural confirmation is critical in many areas of chemical research and development. NMR spectroscopy provides detailed information about the chemical environment of individual protons and carbon atoms within a molecule, enabling unambiguous structure determination. This note details the predicted 1H and 13C NMR spectra of this compound and provides a standard operating procedure for acquiring such data.

Predicted NMR Spectral Data

The chemical structure of this compound is shown below with numbering for NMR assignment.

Caption: Structure of this compound with atom numbering.

1H NMR Spectral Data (Predicted, 500 MHz, CDCl3)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1a, H1b | ~4.75 | s | - | 2H |

| H3 | ~2.10 | m | - | 1H |

| H6 | ~2.05 | q | 7.5 | 2H |

| H4 | ~1.35 | m | - | 2H |

| H8 | ~1.00 | d | 6.8 | 3H |

| H7 | ~0.95 | t | 7.5 | 3H |

| H5 | ~0.85 | t | 7.4 | 3H |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

13C NMR Spectral Data (Predicted, 125 MHz, CDCl3)

| Carbon | Chemical Shift (δ, ppm) | Carbon Type |

| C2 | ~155.0 | C |

| C1 | ~108.5 | CH2 |

| C3 | ~45.0 | CH |

| C4 | ~28.0 | CH2 |

| C6 | ~25.0 | CH2 |

| C8 | ~20.0 | CH3 |

| C5 | ~12.0 | CH3 |

| C7 | ~11.5 | CH3 |

Spectral Assignment Rationale

-

1H NMR:

-

The two protons on C1 (H1a, H1b) are vinylic and are expected to appear as singlets in the range of 4.5-5.0 ppm due to the absence of adjacent protons for coupling.[1]

-

The proton on C3 is allylic and adjacent to multiple protons, resulting in a complex multiplet around 2.10 ppm.

-

The two protons on C6 are allylic and adjacent to the methyl group (C7), thus appearing as a quartet around 2.05 ppm.

-

The protons on the three methyl groups (C5, C7, C8) are in the shielded aliphatic region (< 1.1 ppm). H8 appears as a doublet due to coupling with H3. H7 and H5 each appear as triplets due to coupling with their adjacent CH2 groups (H6 and H4, respectively).

-

-

13C NMR:

-

The quaternary (C2) and secondary (C1) vinylic carbons are the most deshielded, appearing at approximately 155.0 ppm and 108.5 ppm, respectively.[2][3]

-

The remaining sp3 hybridized carbons appear in the upfield region. The methine carbon (C3) is expected around 45.0 ppm.

-

The methylene (B1212753) carbons (C4 and C6) are predicted to be in the 25-30 ppm range.

-